molecular formula C11H7ClO B145925 2-Naphthoyl chloride CAS No. 2243-83-6

2-Naphthoyl chloride

Cat. No. B145925
CAS RN: 2243-83-6
M. Wt: 190.62 g/mol
InChI Key: XNLBCXGRQWUJLU-UHFFFAOYSA-N
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Patent
US08822515B2

Procedure details

In a flame dried rbf charged with nitrogen, a mixture of 2-naphthoic acid (0.516 g, 3 mmol), anhydrous m-xylene (14.83 mL) and thionyl chloride (11 mL) were refluxed for 2 hours. Rf=TLC (SiO2, 5% EtOAc/CH2Cl2) showed reaction was complete. The solvent was removed in vacuo resulting in 0.604 g of creamy white crystals of 2-naphthoyl chloride (100% yield). Fresh anhydrous m-xylene (5 mL) was added to 2-naphthoyl chloride (0.416 g, 2 mmol) and allowed to stir for 5 minutes, then a mixture of 2-amino-3-hydroxy-benzoic acid methyl ester (0.334 g, 2 mmol), triethylamine (3 mL) were added. The mixture was allowed to stir at room temperature for 4 hours, then the reaction mixture was heated to reflux and allowed to stir at refluxed temperature for 12 hours. The cooled mixture diluted with 100 mL of EtOAc and transferred to a separatory funnel, washed with of 0.1 M HCl (1×50 mL), H2O (1×50 mL) saturated NaHCO3 (1×50 mL), H2O (1×50 mL), and saturated NaCl (1×50 mL), respectively. The product was dried over Na2SO4; solvent was removed under pressure and concentrated in vacuo. The resulting 0.578 g of reddish-brown product was placed in a flame-dried rbf under N2 (g), then anhydrous m-xylene (14.4 mL), and PPTS (0.904 g, 3.6 mmol) were added. The reaction mixture refluxed for 4 hours. The cooled mixture was diluted with 100 mL EtOAc and transferred to a separatory funnel, washed with saturated NaHCO3 (1×50 mL), H2O (4×50 mL), and saturated NaCl (1×50 mL), dried over Na2SO4; solvent was removed under pressure and concentrated in vacuo using a coldfinger. The mixture was purified using flash chromatography Yield: 0.173 g tan solid (28% yield, 4 steps). Rf=0.40 (SiO2, 3% EtOAc/CH2Cl2). 1H NMR (400 MHz, CDCl3) δ 4.09 (s, 3H), δ 7.44 (t, J=7.8, 1H), δ 7.58-7.60 (m, 2H), δ 7.82 (dd, J=9.2 Hz, 1 Hz, 2H), δ 7.90 (d, J=7.3 Hz, 1H), δ 7.98-8.06 (m, 3H), δ 8.41 (dd, J=8.7 Hz, 1.8 Hz, 1H), δ 8.89 (s, 1H).
Quantity
0.516 g
Type
reactant
Reaction Step One
Quantity
14.83 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
EtOAc CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]([OH:13])=O.C1(C)C=CC=C(C)C=1.S(Cl)([Cl:24])=O>CCOC(C)=O.C(Cl)Cl>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]([Cl:24])=[O:13] |f:3.4|

Inputs

Step One
Name
Quantity
0.516 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)O
Name
Quantity
14.83 mL
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C
Name
Quantity
11 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
EtOAc CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flame dried rbf
ADDITION
Type
ADDITION
Details
charged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
were refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.604 g
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.